molecular formula C6H6ClN3O B13888852 5-Chloro-N-hydroxynicotinimidamide

5-Chloro-N-hydroxynicotinimidamide

Cat. No.: B13888852
M. Wt: 171.58 g/mol
InChI Key: OQXYSMHNNOMMCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-N’-hydroxypyridine-3-carboximidamide is a chemical compound known for its unique structure and properties. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of a chloro group at the 5th position and a hydroxyl group at the N’ position of the pyridine ring contributes to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of 5-chloro-3-hydroxypyridine as a starting material, which undergoes further chemical modifications to introduce the carboximidamide group .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and hydroxylation processes, utilizing advanced chemical reactors and catalysts to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-N’-hydroxypyridine-3-carboximidamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding oxo derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can replace the chloro group in the presence of catalysts.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

5-Chloro-N’-hydroxypyridine-3-carboximidamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Chloro-N’-hydroxypyridine-3-carboximidamide involves its interaction with specific molecular targets. The chloro and hydroxyl groups play a crucial role in its binding affinity and reactivity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-N’-hydroxypyridine-3-carboximidamide is unique due to the presence of both chloro and carboximidamide groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C6H6ClN3O

Molecular Weight

171.58 g/mol

IUPAC Name

5-chloro-N'-hydroxypyridine-3-carboximidamide

InChI

InChI=1S/C6H6ClN3O/c7-5-1-4(2-9-3-5)6(8)10-11/h1-3,11H,(H2,8,10)

InChI Key

OQXYSMHNNOMMCZ-UHFFFAOYSA-N

Isomeric SMILES

C1=C(C=NC=C1Cl)/C(=N/O)/N

Canonical SMILES

C1=C(C=NC=C1Cl)C(=NO)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.